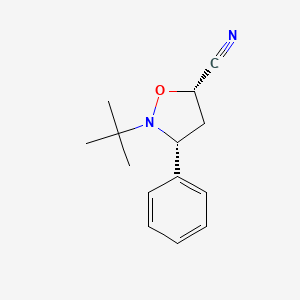
(3R,5S)-2-tert-Butyl-3-phenyl-1,2-oxazolidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S)-2-tert-Butyl-3-phenyl-1,2-oxazolidine-5-carbonitrile: is a chiral compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound is characterized by the presence of a tert-butyl group, a phenyl group, and an oxazolidine ring, making it a versatile molecule for synthetic and analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,5S)-2-tert-Butyl-3-phenyl-1,2-oxazolidine-5-carbonitrile typically involves the reaction of a suitable nitrile with an oxazolidine derivative. The reaction conditions often require the use of a base to facilitate the formation of the oxazolidine ring. Common reagents include tert-butylamine and phenyl isocyanate, which react under controlled temperatures to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The scalability of the production process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: (3R,5S)-2-tert-Butyl-3-phenyl-1,2-oxazolidine-5-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazolidine ring or the nitrile group.
Substitution: Substitution reactions can occur at the phenyl or tert-butyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, (3R,5S)-2-tert-Butyl-3-phenyl-1,2-oxazolidine-5-carbonitrile is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.
Biology: The compound’s chiral nature makes it valuable in biological studies, particularly in the development of chiral drugs and agrochemicals. Its ability to interact with biological molecules in a stereospecific manner is crucial for understanding enzyme-substrate interactions.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including polymer synthesis and catalysis.
Mechanism of Action
The mechanism of action of (3R,5S)-2-tert-Butyl-3-phenyl-1,2-oxazolidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The oxazolidine ring and the nitrile group play a crucial role in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
- tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
Uniqueness: Compared to similar compounds, (3R,5S)-2-tert-Butyl-3-phenyl-1,2-oxazolidine-5-carbonitrile stands out due to its unique combination of functional groups. The presence of both a nitrile group and an oxazolidine ring provides distinct reactivity and stability, making it a versatile compound for various applications.
Properties
CAS No. |
87190-45-2 |
|---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
(3R,5S)-2-tert-butyl-3-phenyl-1,2-oxazolidine-5-carbonitrile |
InChI |
InChI=1S/C14H18N2O/c1-14(2,3)16-13(9-12(10-15)17-16)11-7-5-4-6-8-11/h4-8,12-13H,9H2,1-3H3/t12-,13+/m0/s1 |
InChI Key |
UFSNJTFWSSKMPS-QWHCGFSZSA-N |
Isomeric SMILES |
CC(C)(C)N1[C@H](C[C@H](O1)C#N)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)N1C(CC(O1)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


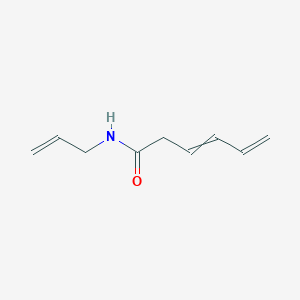
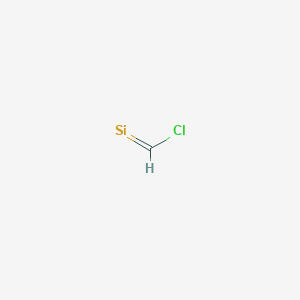
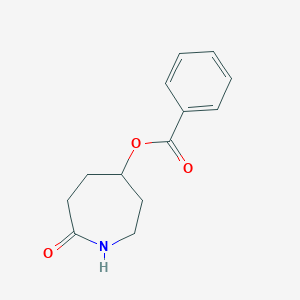
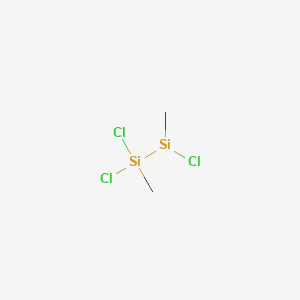

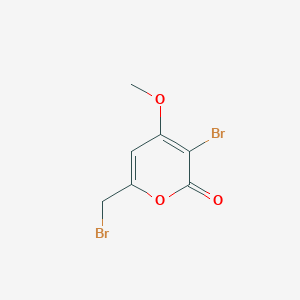

![(4S)-4-[(Pyren-1-YL)methyl]-1,3-oxazolidine-2,5-dione](/img/structure/B14413332.png)
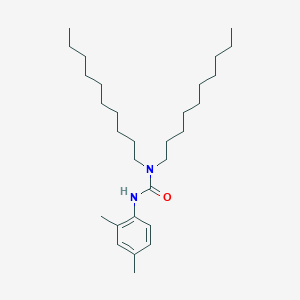
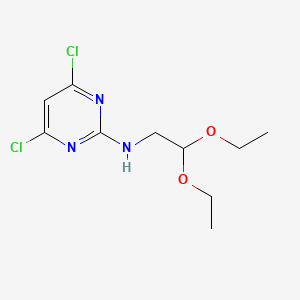
![N-Butyl-11-methyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14413349.png)
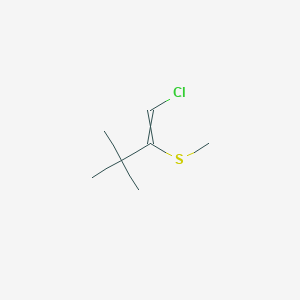

![3-[2-(3-Hydroxybutyl)-1,3-dioxolan-2-yl]prop-2-enoic acid](/img/structure/B14413369.png)
